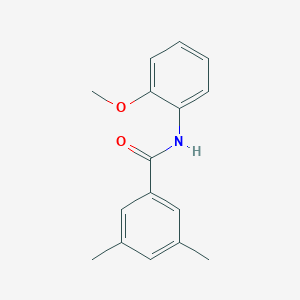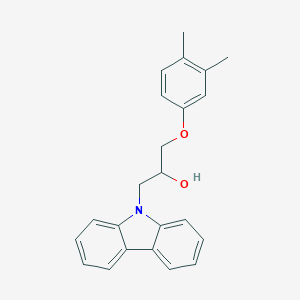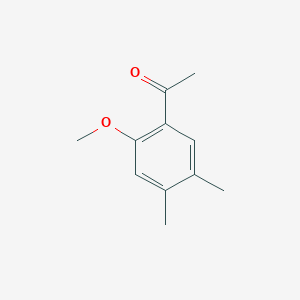
N-(2-methoxyphenyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-3,5-dimethylbenzamide, also known as otilonium bromide, is a synthetic antispasmodic drug that is commonly used to treat gastrointestinal disorders, such as irritable bowel syndrome (IBS). It belongs to the class of quaternary ammonium compounds and is structurally similar to atropine.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide is not fully understood, but it is believed to act by inhibiting the influx of calcium ions into smooth muscle cells, which leads to relaxation of the gastrointestinal tract. Additionally, this compound bromide may also have direct antispasmodic effects on the smooth muscle cells.
Biochemical and Physiological Effects
Otilonium bromide has been shown to have a selective effect on the smooth muscle cells of the gastrointestinal tract, with little to no effect on other tissues. It has been shown to reduce the frequency and amplitude of contractions in the colon, which can lead to a reduction in symptoms associated with IBS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide in lab experiments is its selectivity for the gastrointestinal tract, which allows for more specific and targeted research. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide. One area of interest is the potential use of this compound bromide in combination with other drugs for the treatment of IBS. Additionally, further research is needed to fully understand the mechanism of action of this compound bromide and to identify any potential long-term effects of its use. Finally, research on the use of this compound bromide in other gastrointestinal disorders, such as inflammatory bowel disease, may be warranted.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 3,5-dimethylphenol in the presence of a base to form the desired product, this compound bromide.
Aplicaciones Científicas De Investigación
Otilonium bromide has been extensively studied for its efficacy in treating gastrointestinal disorders, particularly IBS. Several clinical trials have demonstrated that N-(2-methoxyphenyl)-3,5-dimethylbenzamide bromide can significantly reduce the frequency and severity of abdominal pain, bloating, and other symptoms associated with IBS.
Propiedades
| 724429-81-6 | |
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-8-12(2)10-13(9-11)16(18)17-14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18) |
Clave InChI |
FONWIBSVHHJKMP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2OC)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)


![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)


